Product packaging for Articaine, (S)-(Cat. No.:CAS No. 1443683-48-4)

Articaine, (S)-

Cat. No.: B12777383
CAS No.: 1443683-48-4
M. Wt: 284.38 g/mol
InChI Key: QTGIAADRBBLJGA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chirality in Pharmaceutical Chemistry

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. chiralpedia.comwfsahq.org These mirror-image molecules are known as enantiomers. chiralpedia.commhmedical.com In the pharmaceutical world, the "handedness" of a molecule can be critically important, as the physiological environment of the human body is itself chiral, composed of entities like L-amino acids and D-sugars. chiralpedia.comjuniperpublishers.com This inherent chirality in the body means that enzymes and receptors can interact differently with each enantiomer of a chiral drug. chiralpedia.comnih.gov

One enantiomer, often termed the "eutomer," may elicit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause unwanted or toxic effects. nih.govnih.gov Consequently, the spatial arrangement of atoms in a drug molecule can profoundly influence its pharmacodynamic (drug-receptor interaction) and pharmacokinetic (absorption, distribution, metabolism, and excretion) properties. chiralpedia.comjuniperpublishers.com Recognizing these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to understand the properties of individual enantiomers of a chiral drug early in its development. nih.gov

Overview of Chiral Local Anesthetics and Stereoisomeric Considerations

Many local anesthetics, particularly those of the amide type, possess a chiral center, meaning they can exist as a pair of enantiomers, typically designated as (R)- and (S)-isomers. nih.gov The differential effects of these stereoisomers have been a significant area of study. For instance, bupivacaine (B1668057), a widely used local anesthetic, is a racemic mixture containing equal amounts of (R)-(+)- and (S)-(−)-bupivacaine. mhmedical.comnih.gov Research has shown that the (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity. nih.gov This discovery led to the development and clinical introduction of levobupivacaine, the pure (S)-(−)-enantiomer, which offers a better safety profile. nih.govnih.gov Similarly, ropivacaine (B1680718) is also marketed as a pure (S)-(−)-enantiomer. nih.govnih.gov

The process of re-evaluating racemic drugs and developing a single, more effective enantiomer is known as a "chiral switch". nih.govnih.gov This approach aims to create drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and more predictable effects. chiralpedia.com The differences in activity between enantiomers can be substantial; for example, the (S)-(−) enantiomer of mepivacaine (B158355) is more biologically active than its (R)-(+) counterpart. nih.govmdpi.com These stereoselective differences underscore the importance of understanding how chirality influences the efficacy and safety of local anesthetics. nih.gov

Articaine (B41015) as a Racemic Compound with a Chiral Center

Articaine, chemically known as (RS)-Methyl 4-methyl-3-(2-propylaminopropanoylamino)thiophene-2-carboxylate, is an amide-type local anesthetic widely used in dentistry. altmeyers.orgwikipedia.org A key feature of its molecular structure is the presence of a chiral center, which means it exists as a racemic mixture of two enantiomers: (R)-Articaine and (S)-Articaine. nih.govmdpi.com

Articaine holds a unique position among local anesthetics. Structurally, it is distinguished by a thiophene (B33073) ring instead of the more common benzene (B151609) ring, a feature that enhances its lipid solubility. wikipedia.orgnih.govnih.gov Additionally, it contains an ester group in its side chain. altmeyers.orgwikipedia.org This ester linkage allows for rapid hydrolysis by plasma esterases, leading to a short elimination half-life of about 20-30 minutes and potentially reducing the risk of systemic toxicity compared to other amide anesthetics that are primarily metabolized in the liver. wikipedia.orgnih.govjcu.edu.au

Academic Rationale for Investigating the (S)-Enantiomer of Articaine

The investigation into the individual enantiomers of articaine is a logical progression in anesthetic research, following the precedent set by other chiral local anesthetics like bupivacaine and ropivacaine. nih.govnih.gov Given that the (R)- and (S)-enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic profiles, separating and studying the individual isomers of articaine is crucial. nih.govmdpi.com

The primary goal of such research is to determine if one enantiomer offers a superior clinical profile over the racemic mixture or the other enantiomer. This concept is often referred to as a "chiral switch". nih.gov For example, studies using the Langmuir monolayer technique to model cell membranes have suggested that the (R)-enantiomer of articaine intercalates more effectively into certain lipid layers compared to the (S)-enantiomer. nih.govmdpi.comnih.gov Research into the distinct properties of (S)-Articaine could potentially lead to the development of a new anesthetic agent with an optimized balance of efficacy and safety. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3S B12777383 Articaine, (S)- CAS No. 1443683-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1443683-48-4

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

QTGIAADRBBLJGA-VIFPVBQESA-N

Isomeric SMILES

CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC

Origin of Product

United States

Physicochemical Properties of S Articaine

The specific physicochemical data for the isolated (S)-enantiomer of articaine (B41015) are not as widely published as those for the racemic mixture. However, the fundamental properties can be inferred from the characteristics of the racemate, Articaine Hydrochloride.

PropertyData
IUPAC Name Methyl (S)-4-methyl-3-(2-(propylamino)propanamido)thiophene-2-carboxylate
Molecular Formula C13H20N2O3S
Molecular Weight 284.37 g/mol
Appearance Assumed to be a white to off-white crystalline powder, similar to the racemate. nbinno.comchemicalbook.com
Solubility Expected to be freely soluble in water, similar to the racemate. nbinno.comchemicalbook.com
pKa The pKa of racemic articaine is 7.8. nih.gov
logP Data for the specific enantiomer is not readily available.

This table presents the known and inferred physicochemical properties of (S)-Articaine.

Molecular Mechanisms of Action of S Articaine at a Stereoselective Level

Voltage-Gated Sodium Channel Interaction and Modulation

The primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. patsnap.com This action inhibits the influx of sodium ions necessary for the depolarization and propagation of nerve impulses, resulting in a temporary loss of sensation. patsnap.com The interaction is highly dependent on the conformational state of the channel and shows stereoselective differences. researchgate.netnih.gov

Voltage-gated sodium channels are complex transmembrane proteins consisting of a large alpha-subunit, which forms the ion-conducting pore, and smaller auxiliary beta-subunits. nih.gov The alpha-subunit is the primary binding site for local anesthetics. nih.gov It is composed of four homologous domains (D1-D4), each containing six transmembrane segments (S1-S6). nih.gov The local anesthetic receptor site is located within the inner pore, formed by the S6 segments of the four domains. frontiersin.orgresearchgate.net

While direct comparative binding studies detailing the specific affinities of (S)-Articaine versus (R)-Articaine to the alpha-subunit are not extensively detailed in available literature, the principle of stereoselectivity for local anesthetics is well-established. researchgate.net The different three-dimensional arrangements of the enantiomers mean they can exhibit distinct interactions with the chiral environment of the amino acid residues that constitute the binding site on the channel protein. researchgate.net This differential interaction is expected to result in varying binding affinities and potencies between the (S) and (R) forms.

The affinity of Articaine (B41015) for VGSCs is not constant; it changes dramatically depending on the channel's conformational state. researchgate.net Channels cycle between three main states: resting (closed), open, and inactivated. researchgate.net Articaine exhibits a much higher affinity for the open and inactivated states than for the resting state. researchgate.netnih.govnih.gov This phenomenon, known as state-dependent or use-dependent block, means the drug is more effective at blocking channels on nerves that are frequently firing. pnas.org

Studies on racemic Articaine have quantified this state-dependent affinity. For instance, research on rNav1.4 channels showed a weak block of resting channels with a 50% inhibitory concentration (IC50) of 378 µM. researchgate.netnih.gov The affinity was significantly higher for inactivated channels (IC50 of 40.6 µM) and highest for open channels (IC50 of 15.8 µM). researchgate.netnih.gov This demonstrates a preference ranking of open > inactivated > resting state. researchgate.netnih.gov While this data pertains to the racemic mixture, it is a foundational concept that any stereoselective differences between (S)-Articaine and (R)-Articaine would manifest as variations in their respective affinities for these different channel states.

State-Dependent Binding Affinity of Racemic Articaine

Channel StateIC50 (µM) on rNav1.4 ChannelsRelative Affinity Increase (vs. Resting)
Resting378 ± 261x
Inactivated40.6 ± 2.79.3x
Open15.8 ± 1.523.9x

This table shows the 50% inhibitory concentration (IC50) of racemic Articaine on rat skeletal muscle (rNav1.4) sodium channels in different conformational states. A lower IC50 value indicates a higher binding affinity. Data from multiple sources. researchgate.netnih.gov

The binding of a local anesthetic molecule like (S)-Articaine within the channel's inner pore is not a simple "plug-in-hole" mechanism. It induces and stabilizes specific conformational changes in the channel protein. nih.gov Molecular dynamics simulations and structural biology studies suggest that upon binding, the drug can lock the channel in a non-conducting state, often the inactivated state. plos.org

The binding of the drug is thought to allosterically affect the channel's gating machinery. plos.org Specifically, interactions with key amino acid residues, such as a critical phenylalanine in the DIVS6 segment, are crucial for high-affinity binding and stabilization of the inactivated state. frontiersin.orgnih.gov The movement of the S4 voltage-sensor segments during depolarization is coupled to conformational changes in the S6 segments, which in turn enhances drug binding. nih.gov The binding of the drug can then restrict the movement of these voltage sensors, particularly slowing the recovery of the domain IV S4 sensor, thus stabilizing the inactivated state. frontiersin.org Computational studies suggest that the binding of local anesthetics can lead to an asymmetrical collapse of the activation gate, which regulates ion flow. escholarship.org

The ultimate consequence of (S)-Articaine binding to the VGSC is the cessation of sodium ion (Na+) permeation. This block occurs through a combination of steric and electrostatic mechanisms. nih.gov Once bound within the pore, the drug molecule physically occludes the pathway for Na+ ions. frontiersin.org

Molecular dynamics simulations show that local anesthetics can occupy the central cavity of the channel, a space that sodium ions must traverse. nih.gov The presence of the drug molecule reduces Na+ ion binding within the selectivity filter region of the pore. nih.gov Electroneutral drugs may act by trapping a sodium ion near the selectivity filter, while cationic (charged) drugs can block the permeation pathway through electrostatic repulsion. nih.gov The binding of the drug effectively creates an energetic barrier that prevents the rapid, selective flow of Na+ ions that constitutes the action potential. nih.gov

Interactions with Biological Membranes and Lipid Bilayers

Beyond direct interaction with the sodium channel protein, the action of local anesthetics is also influenced by their ability to interact with and partition into the lipid bilayer of the cell membrane. nih.gov The drug must first diffuse through the lipid environment to reach its binding site on the channel. nih.gov This interaction with the membrane is not passive and can itself contribute to the anesthetic effect by altering the membrane's physical properties, which in turn can modulate the function of embedded proteins like ion channels. nih.govresearchgate.net

The chiral nature of (S)-Articaine and its counterpart, (R)-Articaine, can lead to different interactions with the chiral components of the cell membrane, such as phospholipids (B1166683) and cholesterol. nih.govmdpi.com This can result in stereospecific patterns of intercalation into the membrane.

Langmuir monolayer studies, which model one half of the lipid bilayer, have been used to investigate the interactions of Articaine enantiomers with various lipids. nih.gov These studies revealed that the nature of the interaction depends on the type of phospholipid. For instance, with dipalmitoylphosphatidylcholine (DPPC), both enantiomers intercalated and increased monolayer stability, with the effect being more pronounced for the (R)-enantiomer. nih.gov

A notable stereospecific difference was observed with 1-palmitoyl-2-oleoylphosphatidylserine (POPS), a phospholipid containing an unsaturated acyl chain. nih.gov In this environment, results indicated that the (R)-enantiomer is located deeper in the acyl chain region of the membrane, whereas the (S)-enantiomer is found closer to the surface, at or near the polar head group region. nih.gov This suggests that the (S)-enantiomer resides in a more superficial position within the lipid bilayer compared to the (R)-enantiomer. This differential positioning within the membrane could influence the rate and pathway by which each enantiomer accesses the binding site on the sodium channel. mdpi.comnih.gov

Differential Membrane Localization of Articaine Enantiomers

EnantiomerLipid MonolayerInferred Location within Monolayer
(S)-ArticainePOPS (unsaturated)At or near the polar head group region (superficial)
(R)-ArticainePOPS (unsaturated)Deep in the acyl chain region

This table summarizes the inferred differential localization of (S)- and (R)-Articaine within a 1-palmitoyl-2-oleoylphosphatidylserine (POPS) monolayer, indicating stereospecific membrane interaction. Data from Steinkopf et al. (2012). nih.gov

Influence of (S)-Articaine on Membrane Electrostatic and Dipole Potentials

The interaction of local anesthetics with the lipid bilayer can alter the membrane's intrinsic electrical properties, specifically the electrostatic and dipole potentials, which play a crucial role in the function of voltage-gated ion channels. While research focusing exclusively on the (S)-enantiomer of articaine is limited, molecular dynamics simulations on articaine in its neutral and charged forms provide significant insights into its effects on these potentials.

Studies using molecular dynamics simulations have demonstrated that the presence of articaine within a model lipid bilayer, such as dimyristoylphosphatidylcholine (B1235183) (DMPC), leads to a notable increase in the dipole electrostatic potential in the interior of the membrane. nih.gov This alteration of the dipole potential is a key non-receptor-mediated mechanism through which articaine may exert its anesthetic effect. The dipole potential arises from the specific orientation of lipid headgroup dipoles and water molecules at the membrane interface, creating a positive potential in the membrane interior. By increasing this potential, articaine can influence the conformational state of voltage-gated sodium channels, making them less likely to open and thereby blocking nerve impulse propagation.

Table 1: Effect of Articaine on Membrane Dipole Potential

Compound Membrane Model Observed Effect on Dipole Potential Potential Mechanism

This table is based on findings from molecular dynamics simulations and provides a simplified representation of complex biophysical interactions.

pH-Dependent Membrane Permeability and Protonation State Influence

The effectiveness of local anesthetics like articaine is intrinsically linked to their ability to permeate the lipid-rich nerve membrane to reach their target site on the sodium channel. This permeability is heavily influenced by the surrounding pH and the anesthetic's protonation state. nih.gov Articaine, being a weak base with a pKa of 7.8, exists in both a charged (protonated) and an uncharged (neutral) form at physiological pH. mdpi.comnih.gov

The neutral, uncharged form is more lipid-soluble and is therefore the primary form that diffuses across the nerve sheath and cell membrane. diva-portal.org Once in the more acidic intracellular environment of an inflamed tissue, or within the nerve cell cytoplasm, the equilibrium shifts towards the protonated, charged form. nih.govresearchgate.net This cationic form is then able to bind to the inner vestibule of the voltage-gated sodium channel, exerting its blocking effect. mdpi.com

This pH-dependent behavior acts as a "lipophilicity switch". nih.gov At the higher extracellular pH, the molecule is more lipophilic, facilitating membrane crossing. Inside the cell, where the pH may be lower, it becomes more hydrophilic and charged, trapping it and favoring its interaction with the receptor site. The diffusion of local anesthetics across multiple lipid bilayers is thus dependent on both pH and the membrane phase. researchgate.net

Table 2: pH-Dependent Properties of Articaine

Property Condition Predominant Form Functional Consequence
pKa 7.8 - Determines the ratio of charged to uncharged molecules at a given pH
Membrane Permeation Extracellular space (Physiological pH ~7.4) Neutral (Uncharged) High lipophilicity, facilitates crossing of the nerve membrane

Intramolecular Hydrogen Bonding and Lipophilicity Modulation in (S)-Articaine

A unique structural feature of articaine that distinguishes it from other local anesthetics is its ability to form an intramolecular hydrogen bond. nih.gov This internal bond can form between the secondary amine and the adjacent carbonyl group of the amide linkage. This conformation shields some of the molecule's polarity, effectively acting as an additional, solvent-dependent "lipophilicity switch". nih.govresearchgate.net

The formation of this intramolecular hydrogen bond can enhance the lipophilicity of the articaine molecule, which may contribute to its superior diffusion through membranes and connective tissues. nih.govnih.gov This enhanced ability to penetrate tissues is a key factor in its clinical efficacy. nih.gov While this mechanism has been described for articaine generally, the stereochemistry of the (S)-enantiomer would influence the precise geometry and stability of this intramolecular bond, potentially contributing to stereoselective differences in membrane partitioning and permeability.

This modulation of lipophilicity through intramolecular hydrogen bonding is a sophisticated mechanism that goes beyond the simple pH-dependent protonation state common to all amine local anesthetics. nih.gov It provides articaine with an additional means of adapting its physicochemical properties to facilitate its journey from the site of administration to its site of action.

Exploration of Non-Receptor-Mediated Mechanisms (e.g., Membrane Property Alteration)

Beyond the direct blockade of sodium channels, the anesthetic effects of articaine, including the (S)-enantiomer, can be attributed to non-receptor-mediated mechanisms involving the alteration of bulk membrane properties. nih.gov As amphiphilic molecules, local anesthetics partition into the cell membrane, thereby modifying its physical and chemical characteristics. nih.gov

Research indicates that the intercalation of articaine enantiomers into lipid monolayers is stereoselective in nature. For example, in monolayers of 1-palmitoyl-2-oleoylphosphatidylserine (POPS), the (S)-enantiomer is found at or near the head group region, whereas the (R)-enantiomer is located deeper in the acyl chain region. This differential localization implies that each enantiomer will have a distinct impact on membrane structure and properties.

These interactions can lead to changes in:

Membrane Fluidity and Order: By inserting into the lipid bilayer, articaine molecules can disrupt the packing of phospholipid acyl chains, leading to an increase in membrane fluidity. nih.gov

Permeability: Alterations in lipid packing can affect the permeability of the membrane to other ions and small molecules. nih.gov

Electrostatic Potential: As discussed previously, the presence of articaine can alter the electrostatic and dipole potentials across the membrane, which can indirectly influence the function of embedded proteins like ion channels. nih.govnih.gov

Enzymatic Metabolism and Chiral Biotransformation of S Articaine

Primary Enzymatic Hydrolysis Pathways

The principal metabolic route for articaine (B41015) is enzymatic hydrolysis, which occurs predominantly in the bloodstream even before the compound reaches the liver. vivarep.com

Articaine is unique among amide local anesthetics because it contains an additional ester linkage. nih.gov This structural feature allows it to be rapidly metabolized by plasma esterases, specifically nonspecific cholinesterases, in the blood. nih.govcolab.ws This process is remarkably efficient, with an estimated 90-95% of articaine's metabolism occurring in the blood, and only 5-10% taking place in the liver. vivarep.comresearchgate.net This rapid hydrolysis by plasma and tissue esterases is the main reason for articaine's short elimination half-life, which is approximately 20 to 30 minutes. wikipedia.orgvivarep.com The degradation process begins as soon as the drug enters systemic circulation. nih.gov

The primary outcome of the enzymatic hydrolysis of the articaine molecule is the formation of its major metabolite, articainic acid. vivarep.comnih.gov This biotransformation occurs through the hydrolysis of the carboxylic acid ester group. nih.gov Articainic acid is pharmacologically inactive and does not possess local anesthetic properties. vivarep.com The rapid conversion to this inactive compound is a key factor in articaine's low systemic toxicity. nih.gov Following its formation, peak plasma concentrations of articainic acid can be four to seven times higher than those of the parent drug. fda.gov

Metabolic Profile of Articaine
ParameterDescriptionValueSource
Primary Metabolism SiteLocation of initial hydrolysisBlood/Plasma vivarep.comresearchgate.net
Metabolism in BloodPercentage of biotransformation by plasma esterases90-95% vivarep.com
Metabolism in LiverPercentage of biotransformation by hepatic enzymes5-10% vivarep.comdrugs.com
Elimination Half-lifeTime for plasma concentration to reduce by 50%~20 minutes wikipedia.orgvivarep.comcolab.wsnih.gov
Major MetabolitePrimary product of hydrolysisArticainic Acid (inactive) vivarep.comnih.gov

Stereoselective Metabolic Processing of Articaine Enantiomers

Articaine is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)- and (S)-Articaine. wikipedia.org The processing of chiral drugs in the body can be stereoselective, where one enantiomer is metabolized at a different rate than the other.

The enzymatic hydrolysis of chiral esters can be a stereoselective process. While it is known that butyrylcholinesterase can hydrolyze enantiomers of other ester-containing compounds at vastly different rates, specific kinetic data detailing a differential rate of hydrolysis for (S)-Articaine versus (R)-Articaine by human plasma esterases is not extensively documented in current research literature. nih.gov The potential for different rates of metabolism exists due to the stereospecific nature of enzyme-substrate interactions.

Secondary Metabolic Pathways (e.g., Glucuronidation of Articainic Acid)

After its formation via hydrolysis, articainic acid undergoes further metabolic processing before final excretion. A significant portion of the articainic acid is conjugated with glucuronic acid. This process, known as glucuronidation, is a common Phase II metabolic pathway that increases the water solubility of compounds, facilitating their elimination from the body. nih.gov Approximately 75% of articainic acid is excreted unchanged by the kidneys, while the remaining portion is metabolized into articainic acid glucuronide before excretion. researchgate.net

Renal Excretion of Articaine Metabolites
CompoundForm of ExcretionPercentage of Excreted DoseSource
Articainic AcidUnchanged~75% researchgate.net
Articainic AcidAs Articainic Acid Glucuronide~25% researchgate.net
ArticaineUnchanged2-5% nih.gov

Contributions of Hepatic Enzymes (e.g., Cytochrome P450) as Minor Pathways

While the primary metabolic route for articaine is rapid hydrolysis in the plasma, a smaller fraction of the drug undergoes biotransformation in the liver. vivarep.com This hepatic metabolism is considered a minor pathway, accounting for approximately 5% to 10% of the total articaine metabolism. vivarep.com The liver's role involves microsomal enzymes, particularly the cytochrome P450 (CYP450) system, which is responsible for the metabolism of a wide variety of drugs. chemicalbook.comopenanesthesia.org

Detailed research findings from in vitro studies have elucidated the specific contributions of various cytochrome P450 isoenzymes to the metabolism of articaine. These studies indicate that several CYP enzymes are capable of metabolizing articaine, although their individual contributions are minimal. The primary metabolite formed through hepatic action is articainic acid, the same inactive metabolite produced by plasma esterases. fda.gov Further biotransformation of articainic acid can lead to the formation of articainic acid glucuronide. chemicalbook.comnih.gov Other potential, less common metabolic reactions in the liver include the cleavage of the carboxylic acid, internal cyclization to form an acid amino group, and oxidation. chemicalbook.com

An in vitro study utilizing human liver microsomes provided specific data on the percentage of articaine metabolized by various CYP450 isoenzymes. The results of this study are summarized in the table below.

Enzyme% Articaine Metabolized
CYP 1A21.5
CYP 2B60.5
CYP 2C90.5
CYP 2C191.0
CYP 2D61.0
CYP 2E10.5
CYP 3A42.0

Table 1: Percentage of Articaine Metabolized by Cytochrome P450 Isoenzymes in vitro. fda.gov

These findings underscore that while multiple CYP450 enzymes can metabolize articaine, their collective impact is minor compared to the extensive and rapid hydrolysis that occurs in the plasma. fda.gov This limited reliance on hepatic metabolism is a distinguishing feature of articaine among amide local anesthetics. vivarep.com

Computational Modeling and Simulation of S Articaine Interactions

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time. These simulations have been pivotal in understanding how (S)-Articaine interacts with and permeates lipid bilayers, which constitute the primary barrier to its site of action.

Analysis of (S)-Articaine Behavior in Lipid Bilayer Systems

MD simulations have been employed to study the structural and dynamical properties of Articaine (B41015) in its neutral and protonated (charged) forms within model lipid bilayers, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) and palmitoyloleyl phosphatidylcholine (POPC). nih.govunicamp.br These studies reveal that the neutral form of Articaine inserts more deeply into the membrane compared to its protonated counterpart. unicamp.br The simulations, often running for hundreds of nanoseconds, allow for detailed examination of properties like membrane area per lipid, mass density distributions, and order parameters. nih.govcapes.gov.br

A key finding from these simulations is the preferential location of neutral Articaine at the water-membrane interface. unicamp.br This superficial insertion is supported by experimental data from fluorescence and NMR spectroscopy. unicamp.br The thiophene (B33073) ring, a unique feature of Articaine, plays a role in its interaction with the lipid environment. unicamp.brwikipedia.org Furthermore, the addition of both charged and neutral forms of Articaine has been shown to increase the dipole electrostatic potential within the membrane's interior. nih.govcapes.gov.br

Simulation SystemKey FindingsReference
Neutral Articaine in POPC bilayerAdopts a horseshoe shape; superficial insertion near the polar head group of lipids. unicamp.br
Neutral and Protonated Articaine in DMPC bilayerBoth forms increase the dipole electrostatic potential in the membrane interior. nih.govcapes.gov.br
Neutral Articaine in EPC liposomesQuenches fluorescence of AHBA probe, suggesting superficial insertion. unicamp.br

Conformational Changes and Diffusion Dynamics of (S)-Articaine

The conformational flexibility of Articaine is a crucial aspect of its function. MD simulations have highlighted that neutral Articaine can adopt a "horseshoe" shape within the lipid bilayer. unicamp.br A significant discovery is the formation of an intramolecular hydrogen bond in neutral Articaine, which is believed to act as a unique "lipophilicity switch," potentially enhancing its diffusion through membranes. researchgate.net This internal bond is not typically observed in other local anesthetics. unicamp.br

The diffusion of Articaine across the membrane is a critical step for reaching its target site. Simulations show that the neutral form of Articaine diffuses into the membrane, while the protonated form tends to remain at the water-lipid interface. unicamp.brresearchgate.net The diffusion process can be influenced by interactions with the lipid headgroups; for instance, an interaction between the amide in Articaine and a phosphate (B84403) oxygen of a POPC lipid can initially hamper diffusion. researchgate.net

Stereoselective Membrane Penetration Studies

The chirality of Articaine introduces the potential for stereoselective interactions with biological membranes, which are themselves composed of chiral molecules like phospholipids (B1166683) and cholesterol. nih.govmdpi.com Langmuir monolayer studies, which provide a model for one leaflet of a cell membrane, have been used to investigate the interactions of (R)- and (S)-Articaine with various lipid compositions. nih.gov

These studies have shown that the two enantiomers can exhibit different intercalation patterns within the lipid monolayer. For example, in a 1-palmitoyl-2-oleoylphosphatidylserine (POPS) monolayer, the (R)-enantiomer is suggested to locate deeper in the acyl chain region, while the (S)-enantiomer is found closer to the head group region. nih.gov This suggests that the membrane can discriminate between the enantiomers, which could have implications for their pharmacological activity. However, in monolayers composed of total lipid extract from pig brain, distinct differences in the intercalation modes were less apparent. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding how drugs like (S)-Articaine interact with their protein targets.

Prediction of (S)-Articaine Binding Poses within Ion Channel Receptors

The primary targets for local anesthetics are voltage-gated sodium channels. researchgate.net Molecular docking simulations are used to predict how (S)-Articaine binds within the pores of these ion channels. cardiff.ac.ukfrontiersin.org These studies help in identifying key amino acid residues that interact with the anesthetic molecule. For instance, models have shown that local anesthetics often interact with a phenylalanine residue in helix IVS6 of the sodium channel. researchgate.net Docking can also be used to understand how the presence of ions, such as sodium, might influence the binding of charged and uncharged forms of the drug. researchgate.net The development of specialized docking tools like CaverDock, which is based on AutoDock Vina, has improved the ability to simulate the binding of ligands to the narrow and deep pores characteristic of ion channels. frontiersin.org

Ligand-Protein Interaction Profiles for Enantiomers

The stereochemistry of a drug can significantly influence its interaction with a protein target. mdpi.com While direct molecular docking studies specifically detailing the ligand-protein interaction profiles for the individual (S)- and (R)-enantiomers of Articaine with ion channels are not extensively available in the provided search results, the principle of stereoselectivity is well-established for other local anesthetics like bupivacaine (B1668057). nih.govresearchgate.net For these anesthetics, enantiomers can exhibit different potencies in blocking ion channels. researchgate.net For example, the (R)-(+) enantiomer of the bupivacaine analogue IQB-9302 was found to be more active in blocking hKv1.5 potassium channels than the (S)-(-) isomer, a difference attributed to the orientation of the N-substituents. mdpi.comresearchgate.net It is hypothesized that similar stereoselective interactions occur with Articaine, where the different spatial arrangements of the enantiomers lead to distinct binding affinities and interaction profiles with the amino acid residues of the ion channel. nih.gov

Quantum Chemical Calculations and Theoretical Approaches

Computational chemistry provides powerful tools for understanding the properties of drug molecules at an electronic level. For (S)-Articaine, quantum chemical calculations and other theoretical methods offer insights into its intrinsic reactivity and how it interacts with its biological environment.

Electronic Structure and Reactivity of (S)-Articaine

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical simulations, such as those using the semi-empirical PM3 method, have been employed to estimate the energetic properties of articaine. nih.govresearchgate.net These calculations are valuable for creating models of composite materials that could be used for drug delivery systems. nih.gov

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its ability to accept electrons. nih.gov The difference in energy between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

In one study, the change in charge (∆ρ) upon adsorption to a surface was found to be directly related to the energy difference between the HOMO of articaine and the LUMO of the sorbent material. nih.gov This analysis of charge value changes indicates a shift in the electronic state of the articaine molecule upon adsorption. nih.gov Quantum chemical calculations can thus help predict how articaine will interact with different materials, which is useful in the design of drug formulations with specific release characteristics. nih.govresearchgate.net

Below is a table summarizing computational data for articaine and its interaction with various model structures, derived from quantum chemical simulations. researchgate.net

System/CompositeTotal Energy (kJ/mol)EHOMO (eV)ELUMO (eV)Change in Charge (∆ρ)
Articaine (1)-3,240.85-9.27-1.02N/A
Polymer (Dextran) (2)-15,685.88-10.41-1.55N/A
Silica Nanocluster (3)-44,167.95-4.914.14N/A
Silica-Articaine (3-1)-47,409.11---0.0352
Polymer-Articaine (2-1)-18,926.96--0.0038
Silica-Polymer-Articaine (3-2-1)-63,096.64---0.0088

Data sourced from quantum chemical calculations using the semi-empirical PM3 method. researchgate.net Note: A dash (-) indicates data not provided in the source for that specific composite.

Intermolecular Interactions with Biological Constituents

Molecular dynamics (MD) simulations are a powerful theoretical approach to study how drug molecules like articaine interact with biological structures, such as cell membranes. capes.gov.brnih.govresearchgate.net These simulations model the movement and interactions of atoms over time, providing a dynamic picture of how (S)-Articaine positions itself within a lipid bilayer and the non-covalent bonds it forms. capes.gov.brresearchgate.netresearchgate.net

Studies using MD simulations have shown that neutral articaine tends to adopt a distinctive "horseshoe" shape when it inserts into a phosphatidylcholine membrane. unicamp.br A significant finding from these simulations is the formation of a stable intramolecular hydrogen bond in neutral articaine. nih.govresearchgate.netunicamp.br This internal bond is proposed to act as a unique "lipophilicity switch," which may enhance its ability to diffuse through membranes and connective tissue, potentially explaining its high efficacy in penetrating bone. nih.govresearchgate.net

When comparing enantiomers, MD simulations revealed differences in behavior between the neutral (S)-Articaine and its (R)-counterpart within a palmitoyloleyl phosphatidylcholine (POPC) membrane. researchgate.net The (S)-enantiomer was found to reside at or near the lipid headgroup region of the membrane. researchgate.netresearchgate.net

The interactions between articaine and the surrounding lipid molecules are crucial for its anesthetic effect. Simulations have quantified the occurrence of hydrogen bonds between the articaine molecule and various components of the POPC lipids, including water molecules, lipid carbonyl oxygens, and phosphate oxygens. researchgate.net

Hydrogen Bond InteractionNeutral (R)-Articaine Occupancy (%)Neutral (S)-Articaine Occupancy (%)Charged (R)-Articaine Occupancy (%)
Articaine ↔ Water~20-40~40-60~70-90
Articaine ↔ Fatty Acid Carbonyl Oxygens~20-30~10-20~0-5
Articaine ↔ Phosphate Oxygens~0-10~5-15~30-50

Data represents approximate hydrogen bond occupancies over a 100 ns simulation period, interpreted from graphical data in a molecular dynamics study. researchgate.net The values show general trends in the interaction preferences for each form of the articaine molecule within a POPC membrane. researchgate.net

Applications in Structure-Based Drug Design for Chiral Anesthetics

Computational modeling is a cornerstone of modern structure-based drug design, enabling the rational optimization of lead compounds to enhance efficacy and reduce toxicity. frontiersin.org In the field of local anesthetics, chirality is a critical factor, as enantiomers can exhibit different pharmacological and toxicological profiles. researchgate.netmdpi.com The development of pure (S)-enantiomers like Ropivacaine (B1680718) and Levobupivacaine, which offer more favorable properties than their racemic mixtures, exemplifies the "chiral switch" strategy in drug development. researchgate.netnih.gov

Computational approaches are being applied to articaine to develop next-generation anesthetics. nih.gov Research groups have utilized innovative molecular optimization frameworks that combine deep learning architectures with simulated annealing algorithms. nih.gov Using articaine as a structural template, this strategy has been used to generate a library of articaine derivatives with predicted enhancements in both anesthetic potency and anti-inflammatory activity. nih.gov

This design process involves systematically modifying the articaine structure and then screening the resulting derivatives computationally and experimentally. nih.gov For example, derivatives were screened for their binding affinity to bacterial membranes and for their anesthetic effects in animal models. nih.gov This dual-function approach aims to identify compounds that not only meet clinical anesthetic requirements but also possess beneficial secondary properties, such as bactericidal effects relevant to preventing post-procedure infections. nih.gov Through such a screening process, a derivative designated AT-15 was identified as a promising candidate with high anesthetic efficiency and antibacterial activity. nih.gov

This research demonstrates the direct application of computational modeling in the rational design of new chiral anesthetics based on the (S)-Articaine scaffold, aiming to create molecules with superior, multi-faceted therapeutic profiles.

Advanced Analytical Methodologies for S Articaine Research

Development and Validation of Chiral Analytical Methods

The development of robust analytical methods capable of distinguishing between the enantiomers of Articaine (B41015) is fundamental for stereoselective research. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. nih.govdujps.com The successful separation of enantiomers relies on creating a chiral environment, most commonly by using a chiral stationary phase (CSP). nih.gov

The selection of the CSP is a critical step, with polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, being widely used for their broad enantioselectivity. nih.govscispace.com For basic drugs like Articaine, the mobile phase composition, including the type and concentration of organic modifiers (e.g., ethanol, isopropanol) and acidic or basic additives, plays a significant role in achieving optimal separation and peak shape. nih.gov Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is fit for its intended purpose. scispace.com This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. dujps.comscispace.com

HPLC-MS/MS for Stereoselective Quantification in Biological Matrices

For the quantitative analysis of (S)-Articaine in complex biological matrices such as plasma or whole blood, the coupling of HPLC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity. nih.govmdpi.com This technique, known as LC-MS/MS, allows for the detection of analytes at very low concentrations, which is essential for pharmacokinetic studies. nih.gov

The method involves separating the enantiomers on a chiral column before they enter the mass spectrometer. nih.gov Sample preparation is a critical preceding step, often involving protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences from the biological matrix. nih.govfarmaciajournal.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov For Articaine, a common transition monitored is m/z 285 → 86. nih.gov Validation ensures the method's accuracy and precision are within acceptable criteria, typically ±15% (±20% at the lower limit of quantification). farmaciajournal.com

Table 1: Example Parameters for HPLC-MS/MS Quantification of Articaine (Note: This table represents typical parameters and may not be specific to (S)-Articaine enantioselective analysis but is illustrative of the technique.)

ParameterValue / ConditionSource
Chromatography
ColumnKinetex® Core-Shell farmaciajournal.com
Mobile PhaseGradient elution mdpi.comfarmaciajournal.com
Flow Rate0.5 mL/min dujps.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Monitored TransitionArticaine: m/z 285 → 86 nih.gov
Validation
Limit of Quantification0.8 ng/mL nih.gov
Linearity (R²)> 0.996 farmaciajournal.com
Accuracy (Bias)< 16% farmaciajournal.com
Precision (RSD)< 14% farmaciajournal.com

Spectroscopic Techniques (e.g., NMR) for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and stereochemical elucidation of molecules like (S)-Articaine. numberanalytics.comleibniz-fmp.de While HPLC can separate enantiomers, NMR provides detailed information about the three-dimensional arrangement of atoms, confirming the absolute or relative configuration of a chiral center. numberanalytics.comresearchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. nih.gov For instance, in a study of Articaine's interaction with other substances, ¹H NMR peaks at 7.1 ppm were attributed to aromatic ring protons, while a peak at 3.8 ppm was assigned to the methyl protons of the methyl ester group. nih.gov The ¹³C NMR spectrum showed characteristic peaks for aliphatic carbons (14.82 and 51.16 ppm) and aromatic carbons of the thiophene (B33073) ring (126-162.9 ppm). nih.gov

For unambiguous stereochemical assignment, advanced two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. numberanalytics.com NOESY experiments identify protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule. numberanalytics.com The use of residual dipolar couplings (RDCs) in conjunction with computational methods is another advanced NMR approach for determining the complete structure, including the configuration of challenging organic molecules. leibniz-fmp.de

Metabolomics Approaches for Stereoisomeric Biotransformation Analysis

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is an emerging tool for understanding the stereoisomeric biotransformation of drugs. nih.govbham.ac.uk By using techniques like ¹H NMR or LC-MS, metabolomics can capture a snapshot of the metabolic state of cells or tissues following exposure to a drug, revealing differences in how each enantiomer is processed. nih.govnih.gov

A comparative metabolomics study on neuronal cells exposed to Articaine and Lidocaine (B1675312) provides insight into the potential pathways affected. nih.gov Such studies can characterize the metabolic profiles of both intracellular extracts and extracellular media. nih.gov Research has shown that local anesthetics can cause significant metabolic perturbations, including the downregulation of glycolysis, disturbance of branched-chain amino acid (BCAA) catabolism, interference with choline (B1196258) metabolism, and changes in lipid metabolism. nih.gov By applying this approach to the individual (S)- and (R)-enantiomers of Articaine, researchers could identify stereospecific metabolites and metabolic pathways, providing a deeper understanding of their distinct biological effects. scribd.com This is crucial as biotransformation can lead to the inactivation of a drug, its activation, or the generation of active metabolites with different activity profiles. scribd.com

Chromatographic Purity and Impurity Profiling of (S)-Articaine

Ensuring the chemical purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement. ijprajournal.com Impurity profiling is the process of identifying and quantifying all potential impurities present in a drug substance. chromatographyonline.com For (S)-Articaine, this includes the unwanted (R)-enantiomer (chiral impurity), as well as process-related impurities (e.g., starting materials, by-products) and degradation products. nih.govedqm.eu

Reversed-phase HPLC (RP-HPLC) is the most common technique for impurity profiling. ijprajournal.comchromatographyonline.com The method must be able to separate the main compound from all known and unknown impurities. chromatographyonline.com Pharmacopoeias, such as the United States Pharmacopeia (USP), set specific limits for impurities. antecscientific.com For example, a method might specify that a particular known impurity must not exceed a certain percentage, and the total of all impurities must be below a defined threshold. edqm.euantecscientific.com The method must be sensitive enough to detect impurities down to the reporting threshold, which is the level above which an impurity must be reported. edqm.eu

Validation of an impurity profiling method includes assessing its specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for each known impurity. scispace.com

Table 2: Example of Impurity Acceptance Criteria based on USP General Guidelines

Impurity TypeAcceptance CriteriaSource
Specified Identified ImpurityTypically ≤ 0.2% - 0.5% edqm.euantecscientific.com
Specified Unidentified ImpurityTypically ≤ 0.2% - 0.5% edqm.euantecscientific.com
Any Other Individual ImpurityTypically ≤ 0.10% edqm.euantecscientific.com
Total ImpuritiesTypically ≤ 1.0% edqm.euantecscientific.com

Chemical Stability and Degradation Pathways of S Articaine

Identification of Degradation Products of Articaine (B41015) (e.g., MAMC)

The primary degradation pathway for articaine involves the hydrolysis of its ester group, a reaction catalyzed by plasma esterases. researchgate.netnih.gov This rapid breakdown results in the formation of its main, inactive metabolite, articainic acid. nih.govnih.gov This metabolic process is notably fast, contributing to articaine's short half-life of approximately 20-30 minutes and its lower systemic toxicity compared to other amide local anesthetics. nih.gov

In addition to enzymatic hydrolysis, articaine can degrade under specific chemical conditions. For instance, studies have shown that the interaction between 4% articaine hydrochloride with adrenaline and 3% sodium hypochlorite (B82951) (NaOCl), a common endodontic irrigant, leads to the formation of a precipitate. mdpi.com Through nuclear magnetic resonance (NMR) spectroscopy, this precipitate has been identified as methyl 3-amino-4-methylthiophene-2-carboxylate (MAMC). mdpi.com The formation of MAMC is believed to occur through the liberation of hypochlorous acid from NaOCl, which then reacts with and disrupts the articaine molecule, leading to subsequent hydrolysis and the formation of the MAMC precipitate. oup.com

Other degradation products can also form over time in articaine formulations, particularly those containing epinephrine (B1671497). Stability studies have indicated that degradation products tend to increase with storage time. fda.gov One such product is adrenaline sulfonate, which forms from the oxidation of epinephrine. mdpi.com

Influence of Chemical Environment on (S)-Articaine Stability (e.g., pH, Oxidative Stress)

The chemical environment, particularly pH, plays a significant role in the stability of (S)-Articaine formulations. Articaine solutions, especially those containing the vasoconstrictor epinephrine, are formulated at an acidic pH, typically between 3.5 and 4.5. nih.gov This acidic environment is crucial for stabilizing epinephrine and extending the shelf life of the solution. nih.govbrieflands.com At a physiological pH of 7.4, epinephrine is unstable. fda.gov However, this low pH means that a higher proportion of the anesthetic exists in its ionized, water-soluble form, which can delay the onset of action as the un-ionized, lipid-soluble form is required to cross the nerve membrane. nih.govbrieflands.com

The stability of articaine is also influenced by oxidative stress. To counteract the degradation of epinephrine, an antioxidant, typically sodium metabisulfite, is included in the formulation. fda.govfda.gov While articaine itself has been shown to exhibit some hydroxyl radical-scavenging activity, one study found that it does not scavenge superoxide (B77818) anions. nih.gov This highlights the importance of added antioxidants in maintaining the stability of the complete formulation.

The presence of other chemicals can also impact articaine's stability. For example, one study showed no interaction between 4% articaine with adrenaline and 17% EDTA, another common endodontic irrigant. oup.com

Characterization of Stereospecific Degradation Kinetics

Articaine is utilized as a racemic mixture, meaning it contains equal amounts of its (S)- and (R)-enantiomers. fda.gov While the (S)-enantiomer is reported to be the active form, there is limited specific research available on the stereospecific degradation kinetics of articaine. ontosight.ai

Studies on other chiral local anesthetics, such as bupivacaine (B1668057) and prilocaine, have demonstrated stereoselective pharmacokinetics, with the (R)-enantiomers often exhibiting greater clearance than their (S)-counterparts. mdpi.comnih.gov Research on the interaction of articaine enantiomers with lipid membranes suggests that the (R)-enantiomer may intercalate more effectively into certain lipid monolayers than the (S)-enantiomer. nih.govnih.gov However, direct comparisons of the degradation rates and pathways of (S)-Articaine versus (R)-Articaine are not well-documented in the available literature. The hydrolysis of articaine is primarily mediated by butyrylcholinesterase (BChE), but studies have not yet detailed whether this enzymatic degradation is stereoselective. researchgate.net Therefore, a comprehensive characterization of the stereospecific degradation kinetics of (S)-Articaine remains an area for further investigation.

Strategies for Enhancing Chemical Stability in Research Formulations (e.g., Nanocarriers)

To improve the chemical stability and therapeutic profile of articaine, various advanced formulation strategies are being explored, with a significant focus on nanocarriers. Encapsulating articaine within nanoparticles can protect it from premature degradation, control its release, and potentially reduce its local and systemic toxicity.

Several types of nanocarriers have been investigated for articaine delivery:

Poly(ε-caprolactone) (PCL) Nanocapsules: These have been shown to successfully encapsulate articaine, with high encapsulation efficiencies of up to 78%. ontosight.aibloomtechz.com PCL nanocapsules can provide colloidal stability for up to 120 days and offer a slower, more sustained release profile compared to the free drug. ontosight.aibloomtechz.com

Solid Lipid Nanoparticles (SLNs): SLNs are another promising carrier system, demonstrating high encapsulation efficiency (65%) and good colloidal stability. ontosight.aibloomtechz.com

Nanostructured Lipid Carriers (NLCs): NLCs have also been developed for articaine delivery. These systems can be optimized for desirable physicochemical properties and have shown good shelf stability for up to 12 months. nih.govresearchgate.net NLCs can provide an initial burst release, which is clinically desirable for a rapid onset of anesthesia, followed by a sustained release phase. researchgate.net

Hydrophilic Nanocarriers: Since articaine is often in its ionized form, nanocarriers like poly(ethylene glycol)-poly(ɛ-caprolactone) (PEG-PCL) nanocapsules and alginate/chitosan (AG/CS) nanospheres have been developed. These have demonstrated good stability for up to 120 days and satisfactory encapsulation efficiencies (60% for PEG-PCL and 45% for AG/CS). nih.gov

These nanocarrier-based formulations not only enhance the chemical stability of articaine but also offer the potential for modified release profiles, which can prolong the anesthetic effect and improve patient outcomes. ontosight.aibloomtechz.com

Interactive Data Table: Stability of Articaine in Nanocarrier Formulations

Nanocarrier TypeEncapsulation Efficiency (%)Stability Duration (days)Key Findings
PCL Nanocapsules78%120Slower, sustained release; Increased cell viability
Solid Lipid Nanoparticles (SLN)65%120Good colloidal stability
Nanostructured Lipid Carriers (NLC)~71%365 (12 months)Initial burst release followed by sustained release
PEG-PCL Nanocapsules60%120Suitable for ionized form of articaine; Reduced toxicity
Alginate/Chitosan Nanospheres45%120Suitable for hydrophilic drugs

Comparative Academic Studies of S Articaine

Comparative Analysis of Enzymatic Hydrolysis Rates with Racemic Articaine (B41015) and Other Local Anesthetics

A distinguishing feature of articaine compared to other amide-type local anesthetics is its rapid metabolism, which is attributed to the presence of an ester group in its molecular structure. wikipedia.org This ester linkage allows for rapid hydrolysis by plasma esterases, leading to the formation of its inactive metabolite, articainic acid. nih.gov This metabolic pathway is significantly faster than the hepatic metabolism characteristic of other amide anesthetics like lidocaine (B1675312).

Consequently, racemic articaine has a very short plasma half-life, estimated to be between 20 and 42 minutes. wikipedia.orgnih.gov In contrast, the half-life of lidocaine is approximately 90 to 120 minutes. nih.gov This rapid breakdown and inactivation reduces the risk of systemic toxicity. wikipedia.org

While the rapid hydrolysis of racemic articaine is well-documented, specific comparative studies on the enzymatic hydrolysis rates of the individual (S)- and (R)-enantiomers are not extensively available in the current scientific literature. General studies on the stereochemistry of other chiral drugs have sometimes found no significant differences in the rate constants between enantiomers, but specific data for articaine is lacking. nih.gov Therefore, while the rapid metabolism of the racemic mixture is a key feature, potential stereoselective differences in the hydrolysis of (S)-Articaine versus (R)-Articaine remain an area for further investigation.

In Vitro Cellular Neurotoxicity Studies of (S)-Articaine

The assessment of neurotoxicity is critical for understanding the safety profile of local anesthetics. Most in vitro studies have been conducted using the racemic mixture of articaine. The human neuroblastoma cell line SH-SY5Y is a common and relevant model for these investigations as it expresses voltage-gated sodium channels (Na(v)1.2 and Na(v)1.7), which are the primary targets of local anesthetics. nih.gov Research specifically isolating the neurotoxic effects of the (S)-enantiomer is limited.

Studies on racemic articaine provide general insights into its effects on neuronal cells. When SH-SY5Y cells are exposed to racemic articaine, cell viability decreases in a time- and concentration-dependent manner. mdpi.com Comparative studies with lidocaine have shown that at shorter exposure times (e.g., 20 minutes to 1 hour), racemic articaine is less cytotoxic than lidocaine. mdpi.com However, over longer periods (4 to 24 hours), their cytotoxic profiles become similar. mdpi.com In one study involving a brief 5-minute exposure, racemic articaine had no significant effect on the survival of SH-SY5Y cells. nih.govupenn.edu

Metabolomic analyses of SH-SY5Y cells exposed to racemic articaine revealed significant alterations in metabolic homeostasis. These changes include the downregulation of glycolysis and the tricarboxylic acid (TCA) cycle, disturbances in the catabolism of branched-chain amino acids, and interference with choline (B1196258) metabolism. nih.gov Notably, an accumulation of cholesteryl esters was observed in cells exposed to racemic articaine. nih.gov There is a lack of specific data differentiating the impact of (S)-Articaine from (R)-Articaine on these metabolic pathways.

The primary mechanism of action for all local anesthetics, including articaine, is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the transmission of nerve impulses. nih.gov Studies on racemic articaine confirm its high-affinity, state-dependent block of these channels, with a particularly strong interaction with open and inactivated channels. medchemexpress.com

In functional recovery experiments on SH-SY5Y cells, neurons exposed to racemic articaine for 5 minutes demonstrated a full recovery of responsiveness to depolarization (measured via potassium-induced calcium elevation) after a 30-minute washout period. upenn.edunih.gov This suggests a readily reversible channel blockade.

While stereoselectivity in sodium channel blockade is a known phenomenon for other local anesthetics like bupivacaine (B1668057)—where the (R)-enantiomer is often more potent—direct electrophysiological studies comparing the channel-blocking properties of (S)-Articaine and (R)-Articaine on isolated neuronal models are not present in the reviewed literature. nih.govnih.gov Therefore, the specific electrophysiological characteristics of (S)-Articaine remain to be elucidated.

Comparative Membrane Interaction Studies of Articaine Enantiomers

The differential interaction of articaine enantiomers with lipid membranes, a key aspect of their molecular mechanism, has been characterized using biophysical models. Langmuir monolayer techniques have provided direct evidence of stereoselective behavior between (S)-Articaine and (R)-Articaine when interacting with various model membranes composed of different phospholipids (B1166683). nih.gov

The most distinct difference was observed with monolayers of 1-palmitoyl-2-oleoylphosphatidylserine (POPS). In this model, the (R)-enantiomer penetrates deep into the hydrophobic acyl chain region, whereas the (S)-enantiomer is localized near the aqueous interface, interacting with the polar head groups of the phospholipids. nih.gov This indicates that the membrane can discriminate between the enantiomers, leading to different positioning within the bilayer.

Further distinctions were noted with other lipids. With dipalmitoylphosphatidylcholine (DPPC) and total lipid extract from pig brain (TLPB), the (R)-enantiomer showed a more pronounced ability to intercalate into the monolayer compared to the (S)-enantiomer. nih.gov These findings confirm that the three-dimensional structure of the enantiomers is a critical determinant of their interaction with and penetration into lipid membranes.

Table 1: Summary of Stereoselective Membrane Interactions of Articaine Enantiomers

Lipid Monolayer Observation for (S)-Articaine Observation for (R)-Articaine Key Finding
POPS Located at or close to the head group region. nih.gov Located deep in the acyl chain region. nih.gov Strong discrimination between enantiomers.
DPPC Intercalates into the monolayer and increases stability. nih.gov Intercalation and stability increase is more pronounced than for (S)-Articaine. nih.gov Quantitative difference in membrane stabilization.
TLPB Intercalates into the monolayer. nih.gov Appears to intercalate better than the (S)-enantiomer. nih.gov (R)-enantiomer shows more effective intercalation.
DPPS Intercalates into the head group region. nih.gov Intercalation into the head group region is more pronounced than for (S)-Articaine. nih.gov Quantitative difference in head group interaction.

Future Research Directions and Unexplored Avenues for S Articaine

Advanced Stereoselective Synthesis for Scalable Production

The production of enantiomerically pure (S)-Articaine is crucial for detailed pharmacological studies and potential clinical use. While methods for the chiral separation of local anesthetics exist, future research must focus on developing advanced, efficient, and scalable stereoselective synthesis routes. Current industrial methods often rely on the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material.

Future synthetic strategies should explore:

Asymmetric Catalysis : The development of novel chiral catalysts for the asymmetric hydrogenation of imine or enamine precursors could establish the stereocenter of (S)-Articaine with high enantioselectivity. Transition metal catalysts featuring chiral ligands have shown great promise in the synthesis of other chiral amines and could be adapted for articaine's specific structure nih.gov.

Chiral Auxiliaries : The use of removable chiral auxiliaries, such as tert-butanesulfinamide, offers a robust method for the asymmetric synthesis of chiral amines yale.edu. A synthetic route incorporating such an auxiliary could provide reliable access to the (S)-enantiomer.

Biocatalysis : Leveraging the high stereoselectivity of enzymes represents a green and efficient alternative. Biocatalytic processes, using enzymes like transaminases or reductases, could be developed to produce key chiral intermediates for (S)-Articaine synthesis researchgate.netnih.govillinois.edu. Enzyme engineering and directed evolution can further optimize these biocatalysts for industrial-scale production, enhancing stability and activity under process conditions .

Chemoenzymatic Synthesis : Combining the advantages of traditional organic synthesis with the selectivity of biocatalysis could create highly efficient and novel routes. For instance, a chemical synthesis could be used to construct the thiophene (B33073) core, followed by an enzymatic step to introduce the chiral center stereoselectively researchgate.net.

A key challenge is not only achieving high enantiomeric excess but also ensuring the process is economically viable and scalable for industrial production chiralpedia.com. This involves optimizing reaction conditions, minimizing waste, and enabling catalyst recovery and recycling chiralpedia.com.

Table 1: Potential Stereoselective Synthesis Strategies for (S)-Articaine

Synthesis Strategy Description Potential Advantages Key Research Focus
Asymmetric Catalysis Use of chiral transition metal catalysts (e.g., Rhodium, Iridium) to guide the stereoselective formation of the chiral center. High efficiency, low catalyst loading, potential for high enantioselectivity. Development of novel ligands specific to articaine (B41015) precursors; optimization of reaction conditions.
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct the stereoselective formation of the desired product, then removed. Reliable and predictable stereochemical outcomes; well-established methodology. Efficient attachment and cleavage of the auxiliary; recycling of the auxiliary.
Biocatalysis Employment of enzymes (e.g., lipases, reductases, transaminases) to catalyze key stereoselective steps. High enantioselectivity, mild reaction conditions (green chemistry), biodegradable catalysts. Enzyme screening and engineering for substrate specificity and stability; process optimization for scale-up.

| Chemoenzymatic Synthesis | A hybrid approach combining traditional chemical reactions with highly selective enzymatic transformations. | Leverages the strengths of both synthetic approaches for optimal efficiency and selectivity. | Integration of chemical and biological steps; ensuring compatibility of reaction conditions. |

Comprehensive Multi-Scale Computational Modeling of (S)-Articaine in Complex Biological Systems

To bridge the gap between molecular interactions and physiological outcomes, comprehensive multi-scale computational modeling is an essential avenue of future research. Such models can simulate the behavior of (S)-Articaine across different biological scales, from the atomic level to cellular and tissue levels.

Molecular Dynamics (MD) Simulations : While initial MD simulations have investigated racemic articaine in lipid bilayers, future studies should focus specifically on the (S)-enantiomer nih.govyale.edu. These simulations can reveal how (S)-Articaine partitions into and moves within the neuronal membrane, and how its orientation and dynamics differ from its (R)-counterpart. A recent study on an articaine derivative used MD simulations to explore its antibacterial mechanism, showcasing the versatility of this approach semanticscholar.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods can provide a more accurate description of the electronic interactions between (S)-Articaine and its binding site on the sodium channel, offering precise insights into binding energies and the nature of the chemical interactions.

Linking Molecular to Cellular Models : A significant challenge is to integrate the molecular-level data from MD and QM/MM simulations into higher-level models of cellular electrophysiology merckmillipore.com. By parameterizing state-dependent ion channel models with data specific to (S)-Articaine, researchers can simulate its effect on the cardiac action potential and neuronal firing, predicting its efficacy and potential for arrhythmogenic side effects merckmillipore.comnih.gov. This approach allows for the creation of a "virtual laboratory" to test hypotheses about how molecular structure translates to cellular function rsc.org.

These computational approaches can guide laboratory experiments, predict the consequences of molecular modifications, and accelerate the design of next-generation local anesthetics with enhanced stereospecific properties.

High-Resolution Structural Biology of (S)-Articaine-Target Interactions

A fundamental understanding of how (S)-Articaine exerts its effect requires high-resolution structural information of the drug bound to its primary molecular target, the voltage-gated sodium channel (Nav). Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have made it possible to determine the structures of membrane proteins like ion channels in various conformational states researchgate.net.

Future research should prioritize:

Cryo-EM Structures : Determining the cryo-EM structure of a relevant human Nav channel subtype (e.g., Nav1.7, a key pain target) in complex with (S)-Articaine. This would reveal the precise binding pocket and the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that anchor the (S)-enantiomer within the channel's pore researchgate.net.

Comparative Structural Analysis : Obtaining structures with both the (S)- and (R)-enantiomers would provide a direct structural basis for any observed differences in potency and efficacy. This comparison could elucidate why one enantiomer might bind with higher affinity or induce a more stable channel block.

Use of Surrogate Proteins : Until high-resolution structures with human Nav channels become routine, surrogate proteins that are more amenable to crystallization, such as apoferritin, can be used as models researchgate.netunimi.itrsc.org. Studying the binding of (S)-Articaine to these model proteins can provide initial insights into the principles of its molecular recognition nih.gov.

These structural blueprints are invaluable for structure-based drug design, enabling the rational optimization of the articaine scaffold to improve affinity, selectivity, and duration of action for the (S)-enantiomer.

Exploration of (S)-Articaine's Modulatory Effects on Diverse Ion Channel Subtypes and Receptors Beyond Sodium Channels

While the primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels, evidence suggests that these drugs can interact with other ion channels and receptors, which may contribute to both their therapeutic effects and side effects. Research into (S)-Articaine should extend beyond its primary target.

Potential areas of investigation include:

Potassium (K+) Channels : Various types of K+ channels are crucial for neuronal repolarization and setting the resting membrane potential. Some local anesthetics are known to block K+ channels, an action that could influence neuronal excitability and potentially contribute to cardiotoxicity organic-chemistry.orgnih.gov. Investigating the stereoselective effects of (S)-Articaine on different K+ channel subtypes (e.g., Kv, KATP, BKCa) is a critical area for future research.

Calcium (Ca2+) Channels : Intracellular calcium signaling is fundamental to many neuronal processes, including neurotransmitter release. The neurotoxicity of some local anesthetics has been linked to disruptions in calcium homeostasis. It is therefore important to explore whether (S)-Articaine modulates the activity of voltage-gated calcium channels and what the downstream consequences are for neuronal function.

G-Protein Coupled Receptors (GPCRs) : Some local anesthetics have been shown to interact with GPCRs, which could modulate a wide range of cellular signaling pathways. A systematic screening of (S)-Articaine against a panel of relevant GPCRs could uncover novel mechanisms of action or off-target effects.

Understanding the broader pharmacological profile of (S)-Articaine will provide a more complete picture of its potential benefits and risks, and may reveal new therapeutic applications.

Long-Term In Vitro Studies on Neuronal Systems to Understand Chronic Exposure Effects

Most in vitro studies on local anesthetic neurotoxicity have focused on short-term exposure, typically ranging from minutes to 24 hours. However, in some clinical scenarios, such as continuous nerve blocks or repeated administrations, neural tissue may be exposed to the anesthetic for prolonged periods. The long-term consequences of such chronic exposure, particularly for a specific enantiomer like (S)-Articaine, are largely unknown.

Future research should employ in vitro models of neuronal systems to:

Assess Chronic Neurotoxicity : Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) and expose them to clinically relevant, low concentrations of (S)-Articaine for extended periods (days to weeks). Key endpoints would include cell viability, apoptosis rates, neurite outgrowth, synapse formation, and metabolic function.

Investigate Functional Changes : Utilize techniques like multi-electrode arrays (MEAs) to monitor the electrical activity and network function of cultured neuronal populations over time. This would reveal if chronic exposure to (S)-Articaine leads to adaptive changes in neuronal firing patterns or network connectivity.

These studies are essential for understanding the potential cumulative effects of (S)-Articaine on neuronal health and function, providing critical data for its long-term safety profile.

Development of Novel Biosensors for Stereoselective Articaine Detection

The ability to rapidly and accurately measure the concentration of each enantiomer of articaine in biological fluids or pharmaceutical formulations is critical for both research and quality control. Future efforts should be directed towards the development of novel biosensors capable of stereoselective detection.

Promising technologies for such biosensors include:

Molecularly Imprinted Polymers (MIPs) : MIPs are synthetic polymers with tailor-made binding sites that can be designed to recognize a specific molecule, including a single enantiomer. An electrochemical sensor based on MIPs could offer a robust and cost-effective method for quantifying (S)-Articaine illinois.edu.

Aptamer-Based Biosensors : Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind a target with high affinity and specificity. The development of an aptamer that selectively binds to (S)-Articaine over the (R)-enantiomer could be integrated into various sensor platforms (e.g., optical, electrochemical) for highly sensitive detection.

Surface Plasmon Resonance (SPR) : SPR-based biosensors can monitor binding events in real-time without the need for labels. By immobilizing a chiral selector (such as an enzyme or antibody) on the sensor surface, it would be possible to measure the stereoselective interaction of (S)-Articaine.

Nanomaterial Integration : Incorporating nanomaterials like gold nanoparticles or graphene into biosensor design can significantly amplify the detection signal, leading to enhanced sensitivity, which is crucial for detecting low concentrations in clinical samples.

The creation of these advanced analytical tools would facilitate pharmacokinetic studies of (S)-Articaine, enable precise quality control in manufacturing, and support clinical monitoring.

Theoretical Frameworks for Predicting Stereoselectivity in Drug-Receptor Interactions

The differential biological activity of enantiomers stems from their distinct interactions with a chiral biological target. Advancing theoretical frameworks to accurately predict these stereoselective interactions is a major goal in medicinal chemistry.

Future research in this area should focus on:

Refining the Three-Point Attachment Model : The classic Easson-Stedman model, which posits a three-point interaction for chiral recognition, provides a foundational concept. Modern computational methods can refine this model by quantifying the energetic contributions of each interaction point and considering the dynamic nature of both the ligand and the receptor.

Developing Chirality-Sensitive QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate chemical structure to biological activity. Future QSAR studies on local anesthetics must incorporate 3D and chirality-sensitive molecular descriptors to accurately model and predict the activity of different stereoisomers. This approach has proven successful for other classes of chiral compounds and could be applied to (S)-Articaine to predict the impact of structural modifications on stereoselectivity nih.gov.

Advanced Molecular Docking and Scoring Functions : While molecular docking is a standard tool, its ability to accurately predict the binding poses and affinities of stereoisomers is often limited by the scoring functions used. Developing and validating new scoring functions that are specifically parameterized to handle stereochemistry will be crucial for improving the predictive power of these simulations for chiral molecules like (S)-Articaine.

The development of these robust theoretical frameworks will not only deepen our understanding of (S)-Articaine's mechanism of action but will also provide powerful in-silico tools for the rational design of future chiral drugs with superior therapeutic properties.

Table of Mentioned Compounds

Compound Name
(S)-Articaine
(R)-Articaine
Articaine
Lidocaine (B1675312)
tert-Butanesulfinamide

Academic Investigations into Potential Novel Applications Driven by Stereospecific Properties

Current academic research into the novel applications of (S)-Articaine is primarily in its nascent stages, with a significant focus on understanding its fundamental interactions at the molecular level. A pivotal area of investigation has been the differential behavior of articaine enantiomers at the lipid bilayer, a critical component of all biological cells that governs the function of membrane-bound proteins and signaling pathways.

A key study utilizing Langmuir monolayer techniques has provided the most detailed insights to date into the stereospecific interactions of articaine enantiomers with various brain lipids. nih.gov This research demonstrated that the (R)- and (S)-enantiomers of articaine interact differently with monolayers composed of different glycerophospholipids. nih.gov

The investigation revealed that in monolayers of 1-palmitoyl-2-oleoylphosphatidylserine (POPS), the (S)-enantiomer is localized at or near the head group of the phospholipid, whereas the (R)-enantiomer is found deeper within the acyl chain region. nih.gov This differential positioning is significant because the head group region of the cell membrane is a critical interface for cell signaling and the regulation of membrane protein activity. The preferential localization of (S)-Articaine at this interface suggests that it may have a more pronounced effect on modulating the function of membrane-embedded proteins or interacting with the polar heads of lipids involved in signaling cascades compared to its (R)-counterpart.

This stereospecific interaction with cell membranes forms the foundation for hypothesizing novel applications for (S)-Articaine. The principle that enantiomers can have different biological activities is well-established in pharmacology. nih.gov By isolating and studying the (S)-enantiomer, researchers can explore therapeutic potentials that may be masked or even counteracted by the presence of the (R)-enantiomer in the racemic mixture.

While direct research into novel applications of (S)-Articaine is still limited, the demonstrated stereospecific membrane interactions provide a strong rationale for future investigations in several key areas:

Modulation of Membrane-Bound Enzymes and Receptors: The positioning of (S)-Articaine near the phospholipid head groups could influence the activity of various membrane-bound enzymes and receptors that are sensitive to the local lipid environment. This opens up possibilities for its investigation in conditions where the dysregulation of such proteins plays a pathogenic role.

Targeted Drug Delivery: The unique membrane interaction profile of (S)-Articaine could potentially be exploited in the design of drug delivery systems. Its specific affinity for certain lipid compositions might be used to target particular cell types or tissues.

Antimicrobial Activity: Some local anesthetics have been shown to possess antimicrobial properties, and this is an area of active research for articaine and its derivatives. nih.gov Future studies could explore whether the stereochemistry of articaine influences its antibacterial efficacy, potentially revealing (S)-Articaine as a more potent antimicrobial agent.

The table below summarizes the key findings from the Langmuir monolayer study, highlighting the differential behavior of the articaine enantiomers.

Lipid MonolayerInteraction of (S)-ArticaineInteraction of (R)-ArticaineImplication of Stereospecificity
Dipalmitoylphosphatidylcholine (DPPC)Intercalates into the monolayer, increasing its stability.Intercalates into the monolayer, with a more pronounced increase in stability compared to the (S)-enantiomer.Differences in membrane stabilization effects.
Dipalmitoylphosphatidylserine (DPPS)Intercalates into the head group region.Intercalates into the head group region, with a more pronounced effect.Varied interaction with negatively charged phospholipids (B1166683).
1-palmitoyl-2-oleoylphosphatidylserine (POPS)Found at or close to the head group.Located deep in the acyl chain region.Significant discrimination between enantiomers, suggesting potential for targeted membrane interaction.
Total Lipid Extract from Pig Brain (TLPB)Intercalates into the monolayer.Appears to intercalate better than the (S)-enantiomer.Differential interaction with complex lipid mixtures found in neuronal membranes.

These findings underscore the importance of considering the stereochemistry of articaine in its biological effects. The distinct membrane interactions of the (S)-enantiomer provide a compelling basis for future academic investigations into its potential for novel therapeutic applications, moving beyond its current use and exploring its capabilities as a stereospecific modulator of cellular function. Further research is warranted to translate these fundamental observations into tangible clinical applications.

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing (S)-Articaine to ensure reproducibility in pharmacological studies?

  • Methodological Answer :

  • Synthesis : Use enantioselective synthesis techniques, such as asymmetric catalysis or chiral auxiliary approaches, to isolate the (S)-enantiomer. Document reaction conditions (temperature, solvent, catalysts) meticulously .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) with chiral columns for enantiomeric purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Provide raw spectral data in supplementary materials .
  • Reproducibility : Include step-by-step protocols for synthesis and purification in the main manuscript or supplementary files, adhering to journal guidelines for experimental transparency .

Q. How should researchers design in vitro models to evaluate the local anesthetic efficacy of (S)-Articaine compared to its racemic form?

  • Methodological Answer :

  • Cell-Based Assays : Use voltage-clamp techniques on sodium channels (e.g., Nav1.7) in dorsal root ganglion neurons to measure inhibition potency (IC₅₀). Normalize results against racemic Articaine and lidocaine controls .
  • Tissue Models : Conduct ex vivo nerve block experiments on isolated sciatic nerves (e.g., rat models) to compare onset time and duration of action. Ensure blinding and randomization to reduce bias .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and report effect sizes .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic data for (S)-Articaine across different preclinical studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review existing studies using PRISMA guidelines. Stratify data by species, administration route (e.g., subcutaneous vs. intravenous), and analytical methods (e.g., LC-MS/MS vs. ELISA) to identify confounding variables .
  • In Silico Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in metabolism and clearance. Validate predictions with targeted in vivo experiments .
  • Data Transparency : Share raw datasets and computational code via open-access repositories to enable independent verification .

Q. How can researchers ensure enantiomeric purity of (S)-Articaine in long-term stability studies under varying storage conditions?

  • Methodological Answer :

  • Stability Protocols : Store samples at controlled temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Test enantiomeric purity at intervals (0, 3, 6, 12 months) using chiral HPLC .
  • Degradation Analysis : Identify degradation products via LC-MS and compare fragmentation patterns to known impurities. Quantify using calibration curves with ≥5-point linearity (R² > 0.99) .
  • Statistical Reporting : Use accelerated stability models (e.g., Arrhenius equation) to predict shelf life and report 95% confidence intervals .

Q. What computational approaches are optimal for predicting the binding affinity of (S)-Articaine to neuronal sodium channels?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using cryo-EM structures of Nav1.7 (e.g., PDB ID 6J8E). Calculate binding free energy with MM-GBSA or umbrella sampling .
  • Docking Studies : Perform blind docking with AutoDock Vina to identify putative binding sites. Validate with mutagenesis data (e.g., residues F1749 and E1553 in Nav1.7) .
  • Machine Learning : Train QSAR models on published IC₅₀ values of sodium channel blockers to predict (S)-Articaine’s efficacy. Use k-fold cross-validation to avoid overfitting .

Guidance for Addressing Methodological Challenges

  • Contradictory Data : Apply sensitivity analysis to assess the impact of experimental variables (e.g., pH, solvent polarity) on outcomes .
  • Ethical Reproducibility : Pre-register study designs on platforms like Open Science Framework and adhere to ARRIVE guidelines for animal research .
  • Literature Gaps : Use tools like SciFinder or Reaxys to map citation networks and identify understudied areas (e.g., metabolite neurotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.